Almokalant (4-[3-ethyl[3-(propylsulfinyl)propyl]amino]-2-hydroxy-propoxy]-benzonitrile) is a class III antiarrhythmic agent. [] It functions as a selective blocker of the delayed outward potassium current (IK), specifically targeting the rapid component of this current, known as IKr. [, , , , ] This selectivity for IKr distinguishes it from other class III antiarrhythmic agents. [] Almokalant's primary role in scientific research has been to investigate its electrophysiological effects on cardiac tissue and its potential as an antiarrhythmic agent, particularly in the treatment of supraventricular tachyarrhythmias. [, , , ]
Almokalant primarily acts by selectively blocking the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. [, , , , ] This blockage delays repolarization, effectively prolonging the action potential duration (APD) of cardiac cells. [, , , , ] The prolongation of the APD subsequently increases the effective refractory period (ERP) of cardiac tissue, making it less susceptible to re-excitation and arrhythmias. [, , , , ]
This mechanism is particularly relevant in the context of atrial fibrillation (AF), where Almokalant's ability to prolong atrial refractoriness can help terminate and prevent the re-entry circuits characteristic of this arrhythmia. [, , , , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4